![molecular formula C17H18N6OS B11048910 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048910.png)

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

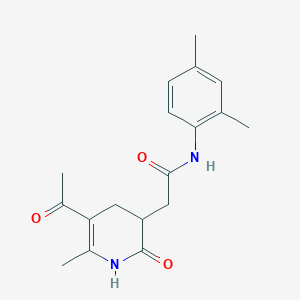

3-Isobutyl-6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazol ist eine heterocyclische Verbindung, die die strukturellen Merkmale von Triazol-, Pyrazol- und Thiadiazolringen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Isobutyl-6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 4-Amino-5-(4-Methoxyphenyl)-1H-pyrazol-3-thiol mit Isobutylisocyanid unter Rückflussbedingungen in Gegenwart einer Base wie Triethylamin . Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann zum gewünschten Triazolo-Thiadiazolringsystem cyclisiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Isobutyl-6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure bei Raumtemperatur.

Reduktion: Natriumborhydrid in Methanol unter Rückflussbedingungen.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat in Dimethylformamid (DMF).

Wichtigste gebildete Produkte

Oxidation: Bildung entsprechender Sulfoxide oder Sulfone.

Reduktion: Bildung reduzierter Triazolo-Thiadiazol-Derivate.

Substitution: Bildung alkylierter oder acylierter Derivate.

Wissenschaftliche Forschungsanwendungen

3-Isobutyl-6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazol hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf seine antimikrobiellen und antimykotischen Eigenschaften untersucht.

Biologische Studien: Die Verbindung wird in Studien zur Enzymhemmung und zum Molekularen Docking verwendet, um ihre Interaktion mit biologischen Zielmolekülen zu verstehen.

Industrielle Anwendungen: Es wird auf seine potenzielle Verwendung bei der Entwicklung neuer Pharmazeutika und Agrochemikalien untersucht.

Wirkmechanismus

Der Wirkmechanismus von 3-Isobutyl-6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Beispielsweise bindet es als Urease-Inhibitor an die aktive Stelle des Urease-Enzyms und verhindert die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid. Diese Hemmung stört die Stoffwechselprozesse von urease-positiven Mikroorganismen, was zu deren Tod führt . Darüber hinaus wird die antimykotische Aktivität der Verbindung auf ihre Fähigkeit zurückgeführt, die Integrität der Zellmembran von Pilzen zu stören .

Analyse Chemischer Reaktionen

Types of Reactions

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced triazolo-thiadiazole derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its antimicrobial and antifungal properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.

Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-positive microorganisms, leading to their death . Additionally, the compound’s antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-Derivate: Diese Verbindungen teilen sich die Triazolo-Thiadiazol-Kernstruktur und zeigen ähnliche antimikrobielle Eigenschaften.

1,3,4-Thiadiazol-Derivate: Diese Verbindungen sind bekannt für ihre breite antimikrobielle Aktivität und sind strukturell mit den Triazolo-Thiadiazol-Derivaten verwandt.

Einzigartigkeit

3-Isobutyl-6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazol ist aufgrund des Vorhandenseins der Isobutyl- und Methoxyphenylgruppen einzigartig, die seine Lipophilie erhöhen und möglicherweise seine Bioverfügbarkeit und Interaktion mit biologischen Zielmolekülen verbessern .

Eigenschaften

Molekularformel |

C17H18N6OS |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C17H18N6OS/c1-10(2)8-15-20-21-17-23(15)22-16(25-17)14-9-13(18-19-14)11-4-6-12(24-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

IKAZZFHVJBVREW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=NN3)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)

![methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048843.png)

![8,10-Diamino-7-isopropyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11048845.png)

![6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048861.png)

![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)

![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)

![ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11048877.png)

![(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048878.png)

![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)

![9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11048889.png)

![Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B11048893.png)